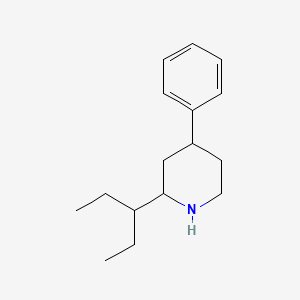
2-Pentan-3-yl-4-phenylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pentan-3-yl-4-phenylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and their pharmacological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentan-3-yl-4-phenylpiperidine typically involves the formation of the piperidine ring followed by the introduction of the pentan-3-yl and phenyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the pentan-3-yl and phenyl groups via substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions and catalytic processes to ensure high yield and purity. These methods are designed to be cost-effective and scalable for large-scale production .
化学反应分析
Types of Reactions
2-Pentan-3-yl-4-phenylpiperidine undergoes various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to piperidinone derivatives.
Reduction: Reduction of the piperidine ring to form saturated derivatives.
Substitution: Introduction of different functional groups at various positions on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, piperidinones, and other heterocyclic compounds .
科学研究应用
2-Pentan-3-yl-4-phenylpiperidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
作用机制
The mechanism of action of 2-Pentan-3-yl-4-phenylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
相似化合物的比较
Similar Compounds
Phenylpiperidines: Compounds with a phenyl moiety directly attached to the piperidine ring, such as pethidine and paroxetine.
Substituted Piperidines: Compounds with various substituents on the piperidine ring, including alkyl and aryl groups.
Uniqueness
2-Pentan-3-yl-4-phenylpiperidine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other piperidine derivatives. Its combination of pentan-3-yl and phenyl groups may result in unique interactions with biological targets, making it a valuable compound for research and development .
属性
分子式 |
C16H25N |
|---|---|
分子量 |
231.38 g/mol |
IUPAC 名称 |
2-pentan-3-yl-4-phenylpiperidine |
InChI |
InChI=1S/C16H25N/c1-3-13(4-2)16-12-15(10-11-17-16)14-8-6-5-7-9-14/h5-9,13,15-17H,3-4,10-12H2,1-2H3 |
InChI 键 |
QLLYZRGXCSTGFJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)C1CC(CCN1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















